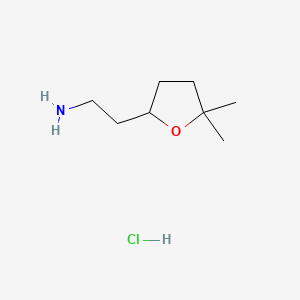
3-(4-Isopropylphenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylphenyl)butan-1-amine is an organic compound with the molecular formula C13H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a butane chain, which is further substituted with a 4-isopropylphenyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of an appropriate amine precursor with a halogenated butane derivative. For instance, the reaction between 4-isopropylbenzyl chloride and butan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a corresponding nitrile or imine intermediate. This process would involve the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the nitrile or imine to the primary amine.
化学反応の分析
Types of Reactions
3-(4-Isopropylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typical reagents.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
3-(4-Isopropylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Isopropylphenyl)butan-1-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Isopropylphenyl)propan-1-amine
- 3-(4-Methylthiazol-2-yl)propan-1-amine
- 1-(4-Isopropylphenyl)propan-1-one
- 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine
Uniqueness
3-(4-Isopropylphenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of the isopropyl group on the phenyl ring. This structural feature can influence its chemical reactivity and interaction with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,10-11H,8-9,14H2,1-3H3 |
InChIキー |
YAGMGEVWGJOCPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






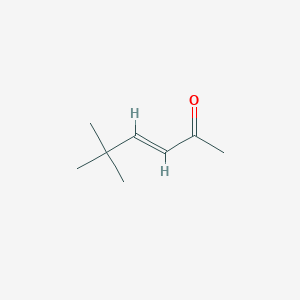

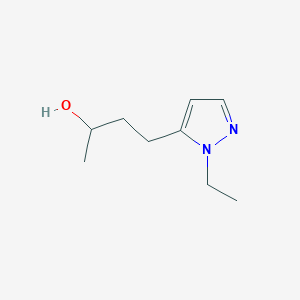

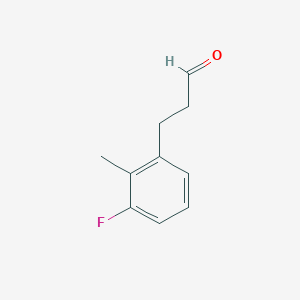
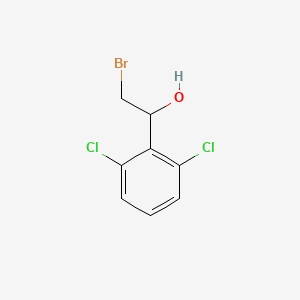
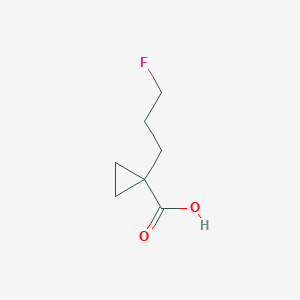
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
